4,4'-Thiodiphenol

Catalog No.
S588055
CAS No.
2664-63-3
M.F
C12H10O2S
M. Wt
218.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiodiphenol

CAS Number

2664-63-3

Product Name

4,4'-Thiodiphenol

IUPAC Name

4-(4-hydroxyphenyl)sulfanylphenol

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

InChI

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H

InChI Key

VWGKEVWFBOUAND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

Synonyms

Bis(4-hydroxyphenyl)sulfide

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

The exact mass of the compound 4,4'-Thiodiphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Thiodiphenol (TDP) is a sulfur-bridged bisphenol analog primarily utilized as a high-performance monomer in advanced polymer synthesis and as a functional color developer in thermal paper[1]. Structurally characterized by two phenol rings linked via a flexible, highly polarizable thioether (-S-) bond, TDP fundamentally differs from the rigid isopropylidene linkage of Bisphenol A (BPA) or the sulfone linkage of Bisphenol S (BPS). In procurement and material selection, TDP is prioritized for its ability to impart high refractive indices, excellent visible-light transparency, and enhanced thermal stability to copolycarbonates, epoxies, and poly(arylene ether)s [2]. Additionally, its distinct functional profile makes it a critical substitute in specific thermal recording applications where legacy bisphenols face regulatory restrictions [1].

Substituting 4,4'-Thiodiphenol with standard bisphenols (like BPA) or its thiol-equivalent (4,4'-thiobisbenzenethiol) leads to immediate process and performance failures in specialized applications. In optical polymers, replacing TDP with BPA results in a significant drop in the refractive index, requiring thicker layers to achieve the same optical interference, which compromises the form factor of advanced multilayered reflective films [1]. Conversely, substituting TDP with 4,4'-thiobisbenzenethiol to maximize sulfur content severely degrades visible light transmittance, causing unacceptable yellowing and a red-shifted UV cut-off [2]. In manufacturing, TDP's specific bond angles and nucleophilicity are uniquely suited for forming macrocyclic oligomers that enable low-viscosity free-radical ring-opening polymerization; generic bisphenols fail to form these specific cyclic intermediates, forcing manufacturers back to intractable, high-viscosity linear condensation routes [3]. Finally, from a safety and compliance perspective, TDP cannot be treated as a universally interchangeable drop-in for BPA, as its estrogenic potency in certain in vitro assays is significantly higher, necessitating distinct occupational handling protocols [4].

Refractive Index Enhancement in Copolycarbonates

When formulated into a 75:25 mol% copolycarbonate with Bisphenol A, 4,4'-Thiodiphenol yields a polymer with a refractive index of 1.636, significantly outperforming standard BPA homopolycarbonate[1].

Evidence DimensionRefractive Index (RI)
Target Compound DataRI = 1.636 (75:25 TDP:BPA copolycarbonate)
Comparator Or BaselineRI ≈ 1.585 (Standard BPA homopolycarbonate)
Quantified Difference+0.051 increase in refractive index
ConditionsMeasured in a three-component multilayer optical interference film system

Allows optical engineers to design thinner, high-refractive-index layers in infrared reflective films and LED encapsulants without sacrificing mechanical integrity.

Visible Light Transmittance in Hyperbranched Polymers

In the synthesis of hyperbranched poly(arylene pyrimidine ether)s, using 4,4'-Thiodiphenol instead of its thiol-equivalent (4,4'-thiobisbenzenethiol) dramatically improves optical clarity, achieving 99% transmittance at 450 nm compared to just 77% for the thiol-based analog[1].

Evidence DimensionVisible Light Transmittance (at 450 nm)
Target Compound Data99% transmittance; UV cut-off at 273 nm
Comparator Or Baseline77% transmittance; UV cut-off at 335 nm (4,4'-thiobisbenzenethiol analog)
Quantified Difference+22% higher transmittance in the blue-light region and a 62 nm blue-shift in the UV cut-off
ConditionsPolymer films analyzed via UV-Vis spectroscopy at 450 nm

Proves that TDP is the superior monomer choice for high-performance optical coatings that require high sulfur content for refractive index without the severe yellowing associated with thiol-based monomers.

Precursor Suitability for Low-Viscosity Processing

TDP uniquely reacts to form macrocyclic aryl ether thioether ketone oligomers that undergo free-radical ring-opening polymerization at 380 °C, bypassing the high melt viscosities typical of linear condensation polymers [1].

Evidence DimensionPolymerization Processability
Target Compound DataProcesses via low melt viscosity cyclic intermediates
Comparator Or BaselineIntractable high melt viscosities (Linear poly(aryl ether ketone)s)
Quantified DifferenceEnables liquid-like flow prior to polymerization versus high-viscosity linear melt processing
ConditionsMelt polymerization at 380 °C for 30 minutes without a catalyst

Unlocks advanced, complex-geometry molding techniques for high-performance aromatic thermoplastics that are impossible using standard linear polymer precursors.

In Vitro Estrogenic Potency for Safety Profiling

While functionally useful, TDP exhibits an estrogenic activity approximately 10 times that of Bisphenol A in a yeast two-hybrid assay, requiring stringent handling protocols [1].

Evidence DimensionRelative Estrogenic Activity
Target Compound Data1,000% relative activity
Comparator Or Baseline100% relative activity (Bisphenol A)
Quantified Difference10-fold higher binding/activation potency at the human estrogen receptor α (hERα)
ConditionsEvaluated in vitro using a yeast two-hybrid assay

Dictates that procurement and EHS teams must implement stricter occupational exposure limits and handling protocols than those used for legacy BPA.

High-Refractive-Index Optical Films

Used as a comonomer in polycarbonates and epoxies to manufacture multilayered infrared reflective films and LED encapsulants, directly leveraging its ability to push the refractive index above 1.63 while maintaining structural integrity[1].

Advanced Optical Coatings and Waveguides

Selected over thiol-based analogs for synthesizing hyperbranched poly(arylene ether)s where maximum visible-light transmittance (99% at 450 nm) and low birefringence are non-negotiable requirements [2].

Low-Viscosity Thermoplastic Composites

Utilized as a precursor for macrocyclic aryl ether thioether ketone oligomers, allowing manufacturers to infuse complex molds or continuous fiber composites with low-viscosity resin before triggering free-radical ring-opening polymerization [3].

Regulated Thermal Paper Development

Procured as a functional 'free' color developer in specific point-of-sale receipt papers where BPA is banned, provided the manufacturing environment can safely accommodate its distinct toxicological handling requirements [4].

XLogP3

3.3

LogP

3.34 (LogP)

Melting Point

155.0 °C

UNII

NGN288M6MM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (81.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (16.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2664-63-3

Wikipedia

4,4'-thiodiphenol

General Manufacturing Information

Phenol, 4,4'-thiobis-: ACTIVE

Dates

Last modified: 08-15-2023

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